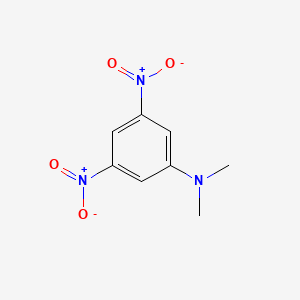

N,N-Dimethyl-3,5-dinitroaniline

説明

N,N-Dimethyl-3,5-dinitroaniline: is an organic compound with the molecular formula C8H10N4O4. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with two nitro groups at the 3 and 5 positions. This compound is known for its applications in various fields, including agriculture and chemical research.

準備方法

Synthetic Routes and Reaction Conditions:

Nitration of N,N-Dimethylaniline: One common method involves the nitration of N,N-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

From 1,3,5-Trinitrobenzene and Dimethylamine: Another method involves the reaction of 1,3,5-trinitrobenzene with dimethylamine.

Industrial Production Methods: Industrial production often employs continuous-flow microreactor systems for the nitration process. This method enhances safety and efficiency by controlling the reaction conditions more precisely and reducing the risk of hazardous exothermic reactions .

化学反応の分析

Types of Reactions:

Reduction: N,N-Dimethyl-3,5-dinitroaniline can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

Substitution: The nitro groups in this compound can be substituted by nucleophiles under appropriate conditions. For example, reaction with ammonia can replace the nitro groups with amino groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Ammonia or other nucleophiles in a suitable solvent.

Major Products:

Reduction: N,N-Dimethyl-3,5-diaminoaniline.

Substitution: N,N-Dimethyl-3,5-diaminoaniline or other substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: N,N-Dimethyl-3,5-dinitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its unique structure makes it a valuable starting material for complex organic syntheses .

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. These studies focus on modifying the compound to enhance its biological activity and selectivity.

Industry: The compound is used in the production of herbicides and pesticides. Its derivatives, such as pendimethalin, are widely used in agriculture to control weed growth .

作用機序

N,N-Dimethyl-3,5-dinitroaniline and its derivatives act primarily by inhibiting microtubule formation in cells. This inhibition disrupts cell division and elongation, making it effective as a herbicide. The compound targets tubulin proteins, preventing their polymerization into microtubules, which are essential for cell structure and division .

類似化合物との比較

- 2,4-Dinitroaniline

- 2,5-Dinitroaniline

- 2,6-Dinitroaniline

- 3,4-Dinitroaniline

Uniqueness: N,N-Dimethyl-3,5-dinitroaniline is unique due to the presence of dimethyl groups on the nitrogen atom, which significantly alters its chemical properties and reactivity compared to other dinitroaniline compounds. This modification enhances its solubility in organic solvents and its effectiveness in various applications .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in scientific and industrial fields.

生物活性

N,N-Dimethyl-3,5-dinitroaniline is a compound that has garnered attention in various biological research contexts, particularly for its interactions with cellular components and potential applications in agriculture and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

This compound (CAS No. 46429-76-9) is a dinitroaniline derivative known for its herbicidal properties. It functions primarily by targeting tubulin proteins in plants, disrupting microtubule formation which is crucial for cell division and growth.

Targeting Tubulin Proteins

- This compound binds selectively to tubulin dimers in plant cells, inhibiting their polymerization into microtubules. This disruption leads to impaired cell division and growth inhibition in plants.

Biochemical Pathways

- The inhibition of microtubule formation affects several biochemical pathways, resulting in morphological changes such as root swelling and stunted growth. These effects are observed universally across various plant species .

Toxicological Profile

The compound has been identified as mutagenic to bacteria both in vitro and under metabolic conditions. This raises concerns regarding its potential health risks and environmental impact. Studies have indicated moderate toxicity levels, necessitating careful handling .

Case Studies

- Herbicidal Activity : In agricultural settings, this compound has been utilized as a pre-emergent herbicide. Its efficacy was evaluated through field trials where it significantly reduced weed populations while affecting target crops minimally.

- Toxicity Assessment : A study assessing the toxicity of dinitroanilines found that this compound caused observable adverse effects at high doses in animal models. The compound's metabolic pathways were investigated to understand its toxicokinetics better .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : High oral absorption rates have been observed in animal models (≥79%).

- Distribution : Tissue distribution studies indicated significant accumulation in the liver and kidneys post-administration.

- Metabolism : The compound undergoes metabolic processes primarily via cytochrome P450 enzymes, leading to various metabolites that may contribute to its biological effects .

Data Tables

| Parameter | Value |

|---|---|

| CAS Number | 46429-76-9 |

| Molecular Formula | C9H10N4O4 |

| Oral Absorption | ≥79% (in rats) |

| Major Metabolites | Sulfate conjugates |

| MIC against S. aureus | Reported values around 39 µg/L |

特性

IUPAC Name |

N,N-dimethyl-3,5-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-9(2)6-3-7(10(12)13)5-8(4-6)11(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIFFLMOPHMUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678995 | |

| Record name | N,N-Dimethyl-3,5-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46429-76-9 | |

| Record name | N,N-Dimethyl-3,5-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-3,5-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。